molecular formula C4H6ClN3O2 B13209507 methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13209507
M. Wt: 163.56 g/mol
InChI Key: RSIZOICUOQIZPZ-UHFFFAOYSA-N
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Description

Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 1H-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Uniqueness: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

IUPAC Name

methyl 2H-triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C4H5N3O2.ClH/c1-9-4(8)3-2-5-7-6-3;/h2H,1H3,(H,5,6,7);1H

InChI Key

RSIZOICUOQIZPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1.Cl

Origin of Product

United States

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